H-Ser(tBu)-OMe.HCl
Overview
Description
H-Ser(tBu)-OMe.HCl is a chemical compound with the molecular formula C8H18ClNO3 and a molecular weight of 211.69 g/mol . It is a protected L-serine derivative used primarily in peptide synthesis . The compound is known for its high purity and stability, making it a valuable reagent in various chemical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
H-Ser(tBu)-OMe.HCl can be synthesized through the esterification of L-serine with tert-butyl alcohol and methanol in the presence of hydrochloric acid . The reaction typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by esterification with methanol . The reaction conditions often include the use of an acid catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality . The final product is usually purified through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
H-Ser(tBu)-OMe.HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols . Substitution reactions can result in various substituted derivatives depending on the nucleophile employed .
Scientific Research Applications
H-Ser(tBu)-OMe.HCl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of H-Ser(tBu)-OMe.HCl involves its role as a protected amino acid derivative. The tert-butyl group protects the hydroxyl group of L-serine, allowing selective reactions at other functional groups . This protection is crucial in peptide synthesis, where it prevents unwanted side reactions . The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
- O-tert-Butyl-L-threonine methyl ester hydrochloride
- O-tert-Butyl-L-serine tert-butyl ester hydrochloride
Uniqueness
H-Ser(tBu)-OMe.HCl is unique due to its specific protection of the hydroxyl group, which is not present in all similar compounds . This protection allows for selective reactions and high yields in peptide synthesis . Additionally, its high purity and stability make it a preferred choice in various applications .
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3.ClH/c1-8(2,3)12-5-6(9)7(10)11-4;/h6H,5,9H2,1-4H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIABNBULSRKSU-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584967 | |
Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17114-97-5 | |
Record name | Methyl O-tert-butyl-L-serinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10584967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.